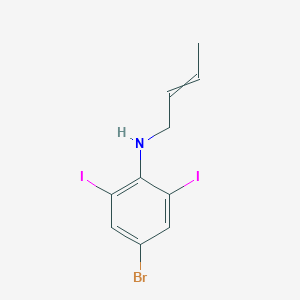
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is an organic compound characterized by the presence of bromine, iodine, and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The bromine and iodine atoms are introduced through halogenation reactions, while the but-2-en-1-yl group is added via a substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyaniline compound.
Scientific Research Applications
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the but-2-en-1-yl and diiodo groups.
2,6-Diiodoaniline: Lacks the bromo and but-2-en-1-yl groups.
N-(but-2-en-1-yl)aniline: Lacks the bromo and diiodo groups.
Uniqueness
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is unique due to the combination of bromine, iodine, and but-2-en-1-yl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
918446-42-1 |
|---|---|
Molecular Formula |
C10H10BrI2N |
Molecular Weight |
477.91 g/mol |
IUPAC Name |
4-bromo-N-but-2-enyl-2,6-diiodoaniline |
InChI |
InChI=1S/C10H10BrI2N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h2-3,5-6,14H,4H2,1H3 |
InChI Key |
LCBVKUGEOVHBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=C(C=C(C=C1I)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
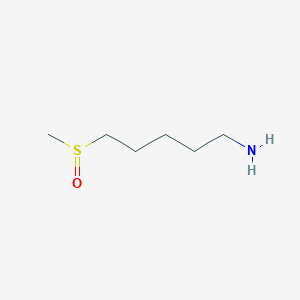
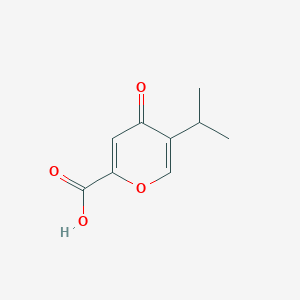
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
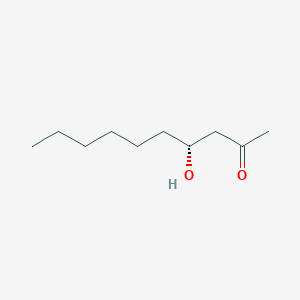


![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
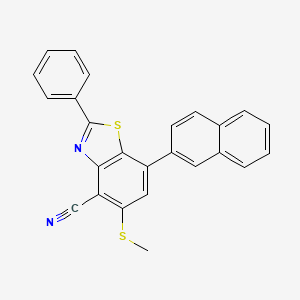
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
